molecular formula C20H22N4 B15119213 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine

5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B15119213
M. Wt: 318.4 g/mol
InChI Key: QCGFLJBZNXEZFS-UHFFFAOYSA-N
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Description

5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and a piperazine ring at the 4-position, which is further substituted with a naphthalen-2-ylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Substitution at the 4-Position:

    Introduction of the Naphthalen-2-ylmethyl Group: The final step involves the alkylation of the piperazine ring with naphthalen-2-ylmethyl halides under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce any present carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating the interaction of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)pyrimidine: A simpler analog lacking the naphthalen-2-ylmethyl group.

    5-Methyl-2-(4-piperazin-1-yl)pyrimidine: Another analog with different substitution patterns on the pyrimidine ring.

Uniqueness

The presence of the naphthalen-2-ylmethyl group in 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine imparts unique physicochemical properties and biological activities compared to its simpler analogs. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

5-methyl-4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C20H22N4/c1-16-13-21-15-22-20(16)24-10-8-23(9-11-24)14-17-6-7-18-4-2-3-5-19(18)12-17/h2-7,12-13,15H,8-11,14H2,1H3

InChI Key

QCGFLJBZNXEZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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